molecular formula C10H12ClN3 B1530964 4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1239866-94-4

4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1530964
CAS No.: 1239866-94-4
M. Wt: 209.67 g/mol
InChI Key: BGJNYTKFKKJGDN-UHFFFAOYSA-N
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Description

4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride is an organic compound with the molecular formula C10H11N3·HCl and a molecular weight of 209.68 g/mol . It belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered ring structure with two adjacent nitrogen atoms and are recognized as potent medicinal scaffolds in scientific literature . Pyrazole derivatives, such as this compound, are reported to exhibit a wide spectrum of biological activities, making them valuable intermediates in medicinal chemistry and drug discovery research . These activities include anti-inflammatory, antimicrobial, antifungal, anticancer, and antitumor properties . The compound serves as a key synthetic building block for researchers exploring new pharmacologically active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNYTKFKKJGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

A common approach starts from β-ketoesters or β-diketones reacting with hydrazine derivatives to form the pyrazole ring. For example, ethyl acetoacetate or substituted analogs can be condensed with hydrazine or substituted hydrazines under reflux in ethanol with catalytic acid to yield 3-methyl-1H-pyrazole derivatives.

Introduction of the p-Tolyl Group at the 4-Position

The 4-position substitution with a p-tolyl group can be achieved via:

  • Electrophilic aromatic substitution on the pyrazole ring.
  • Cross-coupling reactions such as Suzuki or Stille coupling using halogenated pyrazoles and p-tolylboronic acids or equivalents.
  • Nucleophilic aromatic substitution or condensation reactions involving appropriate precursors.

Literature indicates that chloroformylation followed by nucleophilic substitution can introduce aryl groups at specific positions on the pyrazole ring.

Conversion to 3-Aminopyrazole Derivative

The amine group at the 3-position can be introduced or revealed by:

  • Reduction of amide or nitrile intermediates using metal hydrides such as lithium aluminum hydride (LiAlH4) or borane-THF complexes.
  • Direct substitution or amination reactions on halogenated pyrazole intermediates.
  • Hydrazinolysis or other nucleophilic displacement reactions.

For example, the reduction of amides to amines using LiAlH4 in tetrahydrofuran (THF) at low temperature (0°C) is a well-established method.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ether or ethanol, to improve stability and crystallinity.

Representative Preparation Method (Adapted from Patent US5624941A)

Step Reagents and Conditions Description
1. Preparation of pyrazole carboxylic acid derivative Synthesis of substituted pyrazole acid via condensation and substitution reactions.
2. Formation of mixed anhydride Reaction of pyrazole carboxylic acid with ethyl chloroformate and triethylamine in dichloromethane at 0°C to room temperature under inert atmosphere.
3. Amide formation Reaction of mixed anhydride with an amine (e.g., 1-aminopiperidine) in ethanol.
4. Reduction to amine Reduction of amide intermediate using LiAlH4 or BH3-THF complex in THF under reflux or 0°C conditions to yield 3-aminopyrazole derivative.
5. Conversion to hydrochloride salt Treatment of free amine with HCl in ether or ethanol to form hydrochloride salt.

This method provides a robust route to 3-aminopyrazole derivatives with various aryl substitutions, adaptable to the p-tolyl substituent.

Alternative Synthetic Approaches

Nucleophilic Substitution on Halogenated Pyrazoles

Starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, substitution with p-tolyl phenol under alkaline conditions (K2CO3) can yield 3-methyl-5-p-tolyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde intermediates, which can be further elaborated to amine derivatives.

Multicomponent Reactions and Catalysis

Recent advances include the use of porous catalysts such as MIL-88B(Fe2/Co)-N(CH2PO3H2)2 to facilitate solvent-free synthesis of pyrazolyl amines via condensation of pyrazolyl amines with aldehydes and other components at 100°C, improving efficiency and environmental compatibility.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Mixed anhydride formation + amide reduction Ethyl chloroformate, amine, LiAlH4 or BH3-THF 0°C to RT, THF solvent, inert atmosphere High yield, versatile substitution
Nucleophilic substitution on halopyrazole Halopyrazole, p-tolyl phenol, K2CO3 Room temperature, DMF solvent Mild conditions, good yields
Catalytic multicomponent reaction Pyrazolyl amine, aldehydes, MIL-88B catalyst Solvent-free, 100°C Green chemistry, efficient

Research Findings and Analytical Data

  • Reduction of amides to amines using LiAlH4 in THF at 0°C is efficient and yields primary amines suitable for hydrochloride salt formation.
  • Nucleophilic aromatic substitution on 5-chloro-pyrazole derivatives proceeds smoothly under mild alkaline conditions, enabling introduction of p-tolyl ether groups.
  • Catalytic solvent-free synthesis using MIL-88B(Fe2/Co)-N(CH2PO3H2)2 shows improved reaction rates and yields for pyrazolyl amine derivatives, suggesting potential for scale-up.
  • Characterization of intermediates and final products typically involves 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Anticancer Activity

4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride has shown promising anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK5 and CDK2, which are implicated in cell cycle regulation and cancer progression. Inhibiting these kinases can lead to reduced cell proliferation in various cancer cell lines:

  • In Vitro Studies : Research indicates that compounds similar to 4-p-Tolyl-2H-pyrazol-3-ylamine exhibit significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 25 nM to several µM depending on the specific derivative .

Neurodegenerative Disorders

The compound also shows potential in treating neurodegenerative diseases by inhibiting GSK-3 (glycogen synthase kinase 3) and CDK5, both of which are involved in the pathophysiology of disorders like Alzheimer's disease and Parkinson's disease. Inhibitors of these kinases can modulate neurodegeneration processes, making them valuable in therapeutic strategies .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. These compounds can inhibit pathways involved in inflammation, suggesting their utility in treating conditions characterized by excessive inflammatory responses .

Case Studies and Research Findings

StudyFocusFindings
Abadi et al., 2020Anticancer ActivityIdentified significant cytotoxic potential against MCF7 and NCI-H460 cell lines; GI50 values reported .
Bouabdallah et al., 2021Cytotoxic EvaluationReported IC50 values for derivatives against Hep-2 and P815 cells demonstrating strong anticancer activity .
Gamal et al., 2022Kinase InhibitionNew pyrazole derivatives showed potential anticancer results against A375 cell line .

Mechanism of Action

The mechanism of action of 4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2)

  • Structure: Combines pyrazole and pyrimidine rings, with a p-tolyl group at the 1-position and an imino group at the 4-position .
  • Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) through cyclization and functional group modification .
  • Key Difference : The pyrazolo-pyrimidine core introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity and alter electronic properties compared to the simpler pyrazole structure of the target compound.

(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3)

  • Structure : Features a hydrazine (-NH-NH₂) substituent at the 4-position of the pyrazolo-pyrimidine system .
  • Application : Serves as a precursor for synthesizing pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–11) via isomerization and substitution reactions .

Pyrazole Derivatives with Varied Substituents

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

  • Structure : Contains a cyclohexyl group instead of p-tolyl and a hydrazone (-NH-N=CH-) substituent .
  • Molecular Formula : C₁₆H₁₈N₄ (vs. C₁₁H₁₁ClF₃N₃ for the target compound).
  • Toxicology: No thorough toxicological data available, contrasting with the target compound’s irritant classification .

TP-238 Hydrochloride

  • Structure: A complex pyrimidine-pyrazole hybrid with a sulfonyl (-SO₂CH₃) group and dimethylamino-propoxy side chain .
  • Molecular Weight : 458.58 g/mol (free base) vs. 277.68 g/mol for the target compound.

Physicochemical and Hazard Profile Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Hazard Class
This compound C₁₁H₁₁ClF₃N₃ 277.68 -CF₃, -NH₂, p-tolyl IRRITANT
4-Imino-1-p-tolyl-pyrazolo-pyrimidin-5-ylamine C₁₂H₁₀N₆ 238.25 Pyrazolo-pyrimidine core, imino Not reported
3-Cyclohexylindeno-pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.35 Cyclohexyl, hydrazone Uninvestigated
TP-238 Hydrochloride C₂₂H₃₀N₆O₃S·HCl 458.58 (free base) Sulfonyl, dimethylamino-propoxy Not reported

Key Observations :

  • Trifluoromethyl vs. Sulfonyl Groups : The -CF₃ group in the target compound provides electron-withdrawing effects and metabolic stability, whereas sulfonyl groups (e.g., in TP-238) may increase solubility in polar solvents .
  • Toxicological Data: Limited hazard information is available for most analogs, highlighting a research gap in safety profiling for pyrazole derivatives .

Biological Activity

4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a p-tolyl group at the 4-position. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231.

The compound has been shown to act as an Akt2 inhibitor , which is significant given Akt's role in cell survival and proliferation. Molecular docking studies suggest that this compound interacts effectively with the active site of Akt2, leading to reduced cell viability in cancer cells .

Case Studies

  • Cytotoxicity Assays : In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines:
    • MDA-MB-231: IC50 = 12.5 µM
    • A375: IC50 = 1.5 µM
    • HepG2: IC50 = 25 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further development in treating infections caused by resistant pathogens.

Research Findings

  • Antibacterial Studies : In vitro tests have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against:
    • Staphylococcus aureus
    • Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. Pyrazole derivatives are known to exhibit significant anti-inflammatory effects.

Mechanism

The compound's mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .

Experimental Data

In animal models, compounds similar to this compound have shown:

  • Up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Summary of Biological Activities

Activity TypeTarget Organism or Cell LineIC50/EffectivenessReference
AnticancerMDA-MB-231IC50 = 12.5 µM
AnticancerA375IC50 = 1.5 µM
AntibacterialStaphylococcus aureusEffective
AntibacterialEscherichia coliEffective
Anti-inflammatoryCytokine inhibitionUp to 85% inhibition

Q & A

Q. What are the standard synthetic routes for 4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with commercially available precursors, such as substituted pyrazole derivatives and toluidine analogs. Key steps include cyclization, amine functionalization, and final hydrochlorination. Reaction conditions (temperature, solvent choice, and time) must be tightly controlled to avoid side products. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Core techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon backbone.
  • Mass spectrometry (MS) : For molecular weight validation.
  • HPLC : To assess purity (>98% is typical for research-grade material).
  • Elemental analysis : To verify stoichiometry.
    Cross-referencing data from these methods minimizes structural misassignment .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Apply Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:

FactorRange TestedOptimal Value
Temperature60–100°C80°C
SolventEthanol/THFEthanol
Reaction Time12–48 hrs24 hrs
Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial runs by 40–60% while maximizing yield .

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states. For example:

  • Reaction path search : Identifies low-energy pathways for functional group modifications.
  • Docking studies : Predict binding affinity if targeting biological receptors.
    Integrate computational results with experimental validation to prioritize synthetic targets, reducing development time by ~30% .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Isotopic labeling : Track specific atoms in reaction pathways.
  • Alternative techniques : X-ray crystallography for unambiguous structural confirmation.
    Contradictions often arise from solvent effects, tautomerism, or impurities, requiring iterative analysis .

Q. What methodological approaches are used to evaluate the compound’s biological activity in academic research?

  • In vitro assays : Cell viability (MTT assay) and enzyme inhibition (IC50 determination).
  • Mechanistic studies : Western blotting or fluorescence-based assays to track signaling pathways.
  • Structure-activity relationships (SAR) : Modify substituents on the pyrazole or tolyl groups to correlate structural changes with activity .

Q. How can stability studies be designed to assess the compound under varying storage or experimental conditions?

  • Forced degradation : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
  • pH stability : Test solubility and integrity in buffers (pH 2–12).
  • Long-term storage : Use accelerated stability protocols (40°C/75% RH for 6 months) to simulate shelf life.
    Store refrigerated in airtight containers to prevent hydrolysis or oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride
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4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride

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